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Basic characterization of ERAP1-IN-3's enzymatic inhibition

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Compound of Interest		
Compound Name:	ERAP1-IN-3	
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An In-depth Technical Guide on the Core Enzymatic Inhibition of ERAP1 by ERAP1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, making it a compelling target for therapeutic intervention in oncology and autoimmune diseases. This document provides a detailed characterization of the enzymatic inhibition of ERAP1 by a selective inhibitor, **ERAP1-IN-3** (also referred to as compound 3), with the chemical name 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid. This guide outlines its unique mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction to ERAP1

ERAP1 is a zinc metalloprotease located in the endoplasmic reticulum that plays a pivotal role in the adaptive immune response by trimming the N-terminus of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is essential for generating a diverse repertoire of peptide antigens for surveillance by cytotoxic T lymphocytes.[1][2] Beyond its role in antigen presentation, ERAP1 is also implicated in regulating innate immunity.[3][4] Dysregulation of ERAP1 activity has been associated with various autoimmune diseases and cancer.[2][5]



ERAP1-IN-3: A Selective Allosteric Modulator

ERAP1-IN-3 has been identified as a potent and selective modulator of ERAP1.[2][6] Unlike classical competitive inhibitors that target the active site, **ERAP1-IN-3** binds to an allosteric regulatory site.[2] This interaction results in a dual, substrate-dependent effect: it allosterically activates the hydrolysis of small, synthetic fluorogenic substrates while competitively inhibiting the processing of longer, physiologically relevant peptide substrates.[2][6][7]

Quantitative Analysis of ERAP1-IN-3 Inhibition

The inhibitory and activatory effects of **ERAP1-IN-3** on ERAP1 have been quantified through various enzymatic and cellular assays. The data is summarized in the tables below.

Table 1: In Vitro Enzymatic Activity of ERAP1-IN-3

Parameter	Substrate	Value (μM)	Assay Type
IC50	Nonamer Peptide	0.4[6]	Peptide Hydrolysis Inhibition
EC50	L-AMC	3.7[2]	Allosteric Activation
IC50	ERAP1	5.3[8]	Enzymatic Inhibition

L-AMC: L-leucine-7-amido-4-methylcoumarin

Table 2: Cellular Activity and Selectivity of ERAP1-IN-3

Parameter	Value (μM)	Cell Line/Enzyme	Assay Type
IC50	1.0[6]	Not Specified	Cellular Antigen Processing
IC50 (Selectivity)	>200[2][8]	ERAP2	Enzymatic Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorogenic Enzymatic Assay for Allosteric Activation



This assay measures the ability of **ERAP1-IN-3** to enhance the cleavage of a small fluorogenic substrate by ERAP1.

Materials:

- Recombinant human ERAP1
- ERAP1-IN-3 (Compound 3)
- L-leucine-7-amido-4-methylcoumarin (L-AMC)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1 M NaCl
- 96-well microplate
- Fluorescence microplate reader

Procedure:

- Prepare a solution of recombinant ERAP1 in the assay buffer.
- Add ERAP1 to the wells of a 96-well plate.
- Prepare serial dilutions of ERAP1-IN-3 in DMSO and add them to the wells. Include a
 DMSO-only control.
- Initiate the reaction by adding the L-AMC substrate to the wells.
- Incubate the plate at a controlled temperature (e.g., 25°C).
- Measure the fluorescence of the released 7-amido-4-methylcoumarin (AMC) over time using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9][10]
- Calculate the initial reaction rates and plot them against the concentration of ERAP1-IN-3 to determine the EC50 value.

Peptide Hydrolysis Inhibition Assay



This assay determines the inhibitory effect of **ERAP1-IN-3** on the cleavage of a longer, more physiologically relevant peptide substrate.

Materials:

- Recombinant human ERAP1
- ERAP1-IN-3 (Compound 3)
- Nonamer peptide substrate (e.g., LVAFKARKF)[2]
- Coupled enzyme reagent (containing enzymes to detect the product of the primary reaction)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1 M NaCl
- 96-well microplate
- Spectrophotometer

Procedure:

- Mix recombinant ERAP1 with varying concentrations of ERAP1-IN-3 in the wells of a 96-well plate.
- Add the nonamer peptide substrate at various concentrations to the wells.
- Add the coupling reagent to start the reaction.[2]
- Monitor the change in absorbance over time using a spectrophotometer.
- Determine the initial reaction rates and perform a dose-response analysis to calculate the IC50 value for the inhibition of peptide hydrolysis.

Cellular Antigen Processing Assay

This assay evaluates the ability of **ERAP1-IN-3** to inhibit the processing of antigens within a cellular context.

Materials:



- A suitable cell line (e.g., a cancer cell line)
- ERAP1-IN-3 (Compound 3)
- Interferon-gamma (IFN-y) to induce antigen presentation machinery
- Antibodies for flow cytometry or other detection methods
- Cell culture reagents

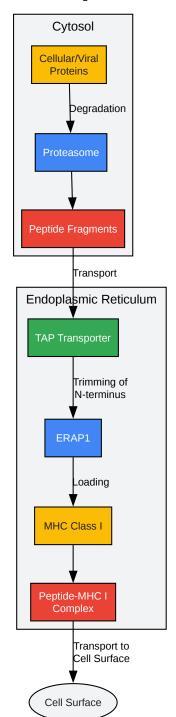
Procedure:

- Culture the chosen cell line under standard conditions.
- Treat the cells with IFN-y to upregulate the expression of ERAP1 and other components of the antigen presentation pathway.
- Expose the cells to various concentrations of **ERAP1-IN-3**.
- Analyze the presentation of specific peptide-MHC class I complexes on the cell surface using techniques such as flow cytometry with peptide-specific antibodies or mass spectrometry-based immunopeptidomics.
- Quantify the reduction in the presentation of the target peptide in the presence of ERAP1-IN-3 to determine the cellular IC50.

Visualizations

ERAP1's Role in Antigen Presentation Pathway





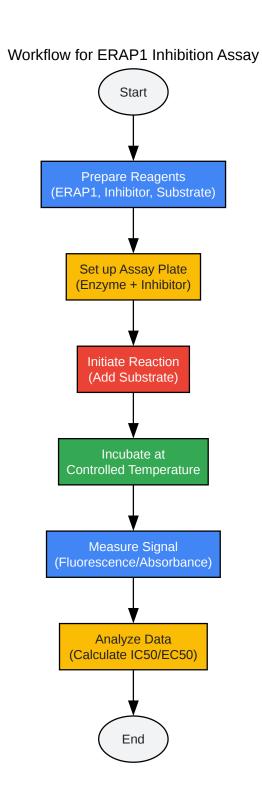
ERAP1 in Antigen Presentation

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Caption: Role of ERAP1 in the MHC Class I antigen presentation pathway.



Experimental Workflow for Enzymatic Inhibition Assay

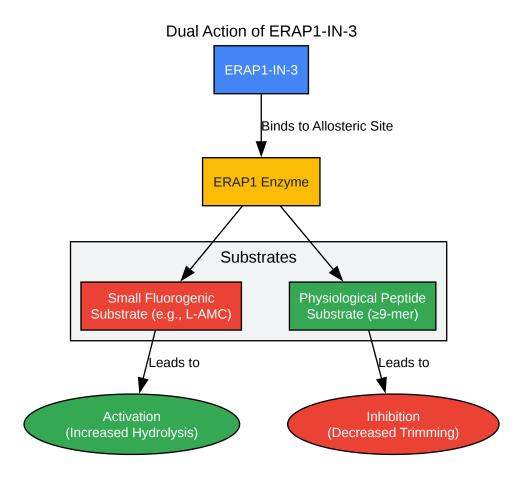


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Caption: General workflow for determining ERAP1 enzymatic inhibition.

Logical Relationship of ERAP1-IN-3's Dual Action



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Caption: Logical diagram of **ERAP1-IN-3**'s substrate-dependent effects.

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